molecular formula C5H11ClF2N2O B13478254 (2S)-2-amino-5,5-difluoropentanamide hydrochloride

(2S)-2-amino-5,5-difluoropentanamide hydrochloride

Katalognummer: B13478254
Molekulargewicht: 188.60 g/mol
InChI-Schlüssel: UBIAVFMANGPHEA-DFWYDOINSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S)-2-amino-5,5-difluoropentanamide hydrochloride is a chemical compound with potential applications in various scientific fields. It is characterized by the presence of two fluorine atoms on the pentanamide chain, which can significantly influence its chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-5,5-difluoropentanamide hydrochloride typically involves the introduction of fluorine atoms into the pentanamide structure. One common method is the fluorination of a suitable precursor, such as 2-amino-5-chloropentanamide, using a fluorinating agent like diethylaminosulfur trifluoride (DAST). The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process must be carefully monitored to maintain the purity and yield of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(2S)-2-amino-5,5-difluoropentanamide hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be replaced by other substituents under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide in acetone can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate can be employed.

    Reduction: Reducing agents like lithium aluminum hydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield fluorine-free derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

(2S)-2-amino-5,5-difluoropentanamide hydrochloride has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound may be used in studies involving fluorinated amino acids and their incorporation into proteins.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of (2S)-2-amino-5,5-difluoropentanamide hydrochloride involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (2S)-2-amino-5,5-difluoro-4,4-dimethylpentanoic acid
  • (2S)-2-amino-5,5-difluoropentanamide

Uniqueness

(2S)-2-amino-5,5-difluoropentanamide hydrochloride is unique due to the specific positioning of the fluorine atoms, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C5H11ClF2N2O

Molekulargewicht

188.60 g/mol

IUPAC-Name

(2S)-2-amino-5,5-difluoropentanamide;hydrochloride

InChI

InChI=1S/C5H10F2N2O.ClH/c6-4(7)2-1-3(8)5(9)10;/h3-4H,1-2,8H2,(H2,9,10);1H/t3-;/m0./s1

InChI-Schlüssel

UBIAVFMANGPHEA-DFWYDOINSA-N

Isomerische SMILES

C(CC(F)F)[C@@H](C(=O)N)N.Cl

Kanonische SMILES

C(CC(F)F)C(C(=O)N)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.